2-(3-Methylthiophenyl)isonicotinic acid
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Overview
Description
2-(3-Methylthiophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives It features a thiophene ring substituted with a methyl group at the 3-position and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophenyl)isonicotinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylthiophene.
Introduction of the Isonicotinic Acid Moiety: The isonicotinic acid moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 3-methylthiophene with an isonicotinic acid halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-(3-Methylthiophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
Isoniazid: An isonicotinic acid hydrazide used as a first-line treatment for tuberculosis.
Uniqueness
2-(3-Methylthiophenyl)isonicotinic acid is unique due to the combination of the thiophene ring and the isonicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWYBHKBSZDDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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